The synthesis of 6-Chloro-7-hydroxy-4-methyl-3-phenylcoumarin can be achieved through several methods. A common approach involves the chlorination of 7-hydroxy-4-methyl-3-phenylcoumarin using chlorinating agents like trichloroisocyanuric acid. This method is preferred due to its efficiency and lower toxicity compared to traditional chlorination methods .
Another route includes the condensation of appropriate phenolic precursors with substituted acetic anhydrides or other acylating agents under acidic conditions. This method allows for the introduction of both the chloro and hydroxy groups in a controlled manner .
The molecular formula of 6-Chloro-7-hydroxy-4-methyl-3-phenylcoumarin is . The molecular structure features:
The structural representation can be summarized as follows:
6-Chloro-7-hydroxy-4-methyl-3-phenylcoumarin participates in various chemical reactions typical of coumarins:
These reactions are facilitated by the electron-rich nature of the phenolic hydroxyl group and the electrophilic character of the chloro substituent.
The mechanism of action for 6-Chloro-7-hydroxy-4-methyl-3-phenylcoumarin largely revolves around its interaction with biological targets:
Quantitative data on its efficacy is still under investigation but suggests promising therapeutic applications.
Relevant data indicate that these properties make it suitable for various applications in medicinal chemistry.
6-Chloro-7-hydroxy-4-methyl-3-phenylcoumarin has several significant applications in scientific research:
6-Chloro-7-hydroxy-4-methyl-3-phenylcoumarin represents a structurally optimized derivative within the coumarin chemical class, characterized by strategic substitutions that enhance its pharmacotherapeutic potential. The core coumarin scaffold consists of a benzopyrone system formed by fused benzene and α-pyrone rings. This compound incorporates halogenation (C6 chlorine), phenolic hydroxylation (C7), aliphatic methylation (C4), and aryl conjugation (C3 phenyl), creating a sterically defined and electronically versatile molecule. Such modifications enable diverse biological interactions, positioning it as a critical entity for targeting pathologies with complex etiologies, including cancer, neurodegenerative disorders, and microbial infections [1] [5]. Its emergence aligns with contemporary drug discovery paradigms that leverage privileged scaffolds for multitarget therapies, particularly in diseases with oxidative, inflammatory, and dysregulated apoptotic components [8] [10].
The structural architecture of 6-chloro-7-hydroxy-4-methyl-3-phenylcoumarin confers distinct physicochemical and pharmacodynamic advantages over simpler coumarin derivatives:
Halogenation (C6 Chlorine): The electron-withdrawing chlorine atom induces significant electronic perturbations, enhancing electrophilicity and membrane permeability. This modification amplifies interactions with nucleophilic residues in enzymatic pockets (e.g., oxidoreductases) and promotes penetration through lipid bilayers, crucial for targeting intracellular pathogens and cancer cells [4] [7]. Computational studies reveal a 30–40% increase in lipophilicity (log P) compared to non-halogenated analogs, facilitating blood-brain barrier traversal for neuropharmacological applications [9].
Phenolic Hydroxyl (C7): The C7 hydroxyl group enables potent radical scavenging via hydrogen atom transfer (HAT), quenching reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (O₂•⁻). This group also participates in chelating redox-active metal ions (Fe²⁺/Cu²⁺), disrupting Fenton reaction-driven oxidative cascades. Additionally, it serves as a synthetic handle for etherification or esterification to modulate solubility and target affinity [4].
Alkyl Substitution (C4 Methyl): The methyl group enhances metabolic stability by sterically blocking cytochrome P450-mediated oxidation at C4. This modification also fine-tunes the molecule’s planarity, optimizing π–π stacking interactions with aromatic residues in protein binding sites (e.g., MAO-B’s hydrophobic cavity) without significant conformational penalty [9].
Aryl Conjugation (C3 Phenyl): The 3-phenyl ring extends molecular rigidity and surface area, facilitating deep insertion into hydrophobic protein subpockets. Ortho/meta substitutions on this ring further diversify target engagement profiles—electron-donating groups enhance antioxidant capacity, while halogenated or nitrated variants improve affinity for ATP-binding sites in kinases [3] [10].
Table 1: Structural Features and Functional Roles of 6-Chloro-7-hydroxy-4-methyl-3-phenylcoumarin
Substituent Position | Chemical Group | Key Physicochemical Effects | Biological Implications |
---|---|---|---|
C3 | Phenyl ring | ↑ Rigidity & π-stacking capacity | Enhanced enzyme active-site binding |
C4 | Methyl group | ↑ Metabolic stability & lipophilicity | Prolonged half-life; membrane penetration |
C6 | Chlorine | ↑ Electrophilicity & membrane permeability | Improved cellular uptake; halogen bonding |
C7 | Hydroxyl group | ↑ H-bond donation & metal chelation | ROS scavenging; enzyme inhibition |
The 3-phenylcoumarin core exemplifies a "privileged scaffold" due to its synthetic versatility, target promiscuity, and proven clinical translatability:
Decarboxylative cross-coupling: Coumarin-3-carboxylic acids undergo Pd/Ag-mediated arylation to install diverse 3-aryl groups, bypassing prehalogenation requirements [3].
Broad-Spectrum Receptor Interactions: The scaffold’s structural mimicry of endogenous molecules (e.g., estrogens, flavonoids) underpins its polypharmacology:
Table 2: Target Affinity Profiles of 3-Phenylcoumarin Derivatives with Varying Substitutions
C3-Phenyl Substitution | C6/C7 Modification | Primary Biological Targets | Inhibition Constants |
---|---|---|---|
Unsubstituted phenyl | 7-OH | ROS scavengers; CYP1A2 | IC50 = 8.2 μM (CYP1A2) |
4′-Chlorophenyl | 6-Cl, 7-OH | Tubulin polymerases; MAO-B | IC50 = 56 nM (MAO-B) |
4′-Hydroxyphenyl | 6-Cl, 7-OMe | Estrogen receptors; Topoisomerase II | Kd = 1.1 μM (ERβ) |
3′,4′-Dimethoxyphenyl | 7-OH | Antibacterial membrane proteins | MIC = 8 μg/mL (S. aureus) |
The compound’s multitarget engagement drives efficacy across oncological, neurological, and infectious disease models:
Kinase Modulation: The chlorine atom coordinates with hinge-region residues (Cys797, Met793) in EGFR’s ATP pocket, suppressing autophosphorylation (IC50 = 1.4 μM) [10].
Neuropharmacological Activities:
Oxidative Stress Mitigation: In neuronal SH-SY5Y cells, it reduces H2O2-induced ROS by 90% at 20 μM via Nrf2 pathway activation [4].
Antimicrobial Effects:Schiff base derivatives (e.g., condensation with 5-mercapto-1,3,4-thiadiazole) exhibit MIC = 4–16 μg/mL against Gram-negative pathogens (E. coli, P. aeruginosa) by disrupting outer membrane integrity and β-lactamase activity. DFT calculations confirm enhanced electrophilicity at the imine bond, enabling covalent inhibition of penicillin-binding proteins [7].
Antioxidant Systems:The ortho-quinoid tautomerism of C7-OH/C6-Cl facilitates superior radical stabilization. In FRAP assays, it demonstrates EC50 = 30.83 μM—2.7-fold lower than trolox—attributed to intramolecular H-bonding that lowers O–H bond dissociation energy (BDE = 78 kcal/mol) [4].
Table 3: Biological Activity Profile of 6-Chloro-7-hydroxy-4-methyl-3-phenylcoumarin and Key Derivatives
Therapeutic Area | Model System | Mechanism of Action | Potency Metrics |
---|---|---|---|
Oncology | TNBC (MDA-MB-231) | DR5 activation; Caspase-3/9 induction | EC50 = 3.8 μM (apoptosis) |
Neuropharmacology | Human MAO-B | Competitive FAD-site inhibition | IC50 = 56–120 nM |
Antimicrobials | E. coli (ATCC 25922) | Outer membrane disruption | MIC = 4 μg/mL |
Antioxidants | ABTS⁺ radical | Single-electron transfer | EC50 = 30.83 μM |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8